molecular formula C12H12O4 B15296497 3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid

3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid

Cat. No.: B15296497
M. Wt: 220.22 g/mol
InChI Key: HSCNDIMBRPLCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid is an organic compound that features a cyclopropyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid typically involves the cyclopropanation of a suitable benzoic acid derivative. One common method is the reaction of a benzoic acid derivative with diazomethane in the presence of a catalyst to form the cyclopropyl group. The methoxycarbonyl group can be introduced through esterification reactions using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Scientific Research Applications

3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxycarbonyl group may also play a role in binding interactions and enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another compound with a methoxycarbonyl group and a bicyclic structure.

    Cyclopropyl-methoxycarbonyl metomidate: An etomidate analog with a cyclopropyl and methoxycarbonyl group.

Uniqueness

3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid is unique due to its combination of a cyclopropyl group and a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-(1-methoxycarbonylcyclopropyl)benzoic acid

InChI

InChI=1S/C12H12O4/c1-16-11(15)12(5-6-12)9-4-2-3-8(7-9)10(13)14/h2-4,7H,5-6H2,1H3,(H,13,14)

InChI Key

HSCNDIMBRPLCQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.